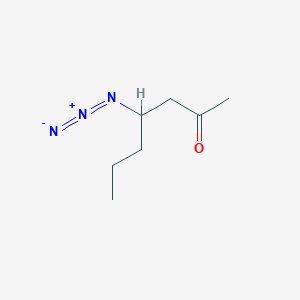
4-Azidoheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidoheptan-2-one is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidoheptan-2-one typically involves the introduction of an azide group to a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds as follows:
R-X+NaN3→R-N3+NaX
In this case, the precursor heptan-2-one is first halogenated to form 4-bromoheptan-2-one, which is then reacted with sodium azide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the use of azidotrimethylsilane (TMSN₃) in the presence of a copper catalyst can facilitate the azidation of alcohols or halides under mild conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azidoheptan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst.
Major Products
Reduction: 4-Aminoheptan-2-one.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
4-Azidoheptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, where the azide group can be selectively targeted for labeling or modification of biomolecules.
Medicine: Potential use in drug discovery and development, especially in the design of novel pharmaceuticals with azide functionalities.
Mécanisme D'action
The mechanism of action of 4-Azidoheptan-2-one largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidobutan-2-one: Similar structure but with a shorter carbon chain.
4-Azidohexan-2-one: Similar structure but with one less carbon atom.
4-Azidooctan-2-one: Similar structure but with one additional carbon atom.
Uniqueness
4-Azidoheptan-2-one is unique due to its specific chain length, which can influence its reactivity and the properties of the resulting products. The presence of the azide group also imparts distinct chemical behavior, making it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
919117-10-5 |
|---|---|
Formule moléculaire |
C7H13N3O |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
4-azidoheptan-2-one |
InChI |
InChI=1S/C7H13N3O/c1-3-4-7(9-10-8)5-6(2)11/h7H,3-5H2,1-2H3 |
Clé InChI |
XREQPCDFZWLGDF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


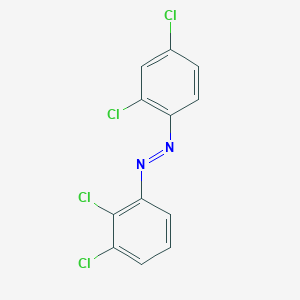
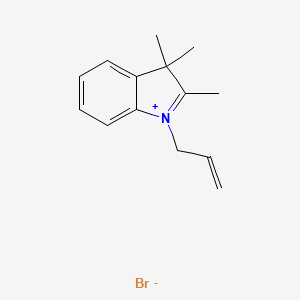
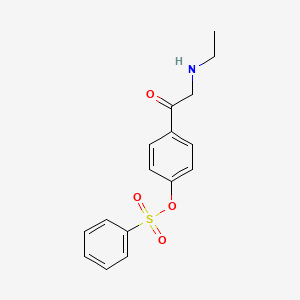
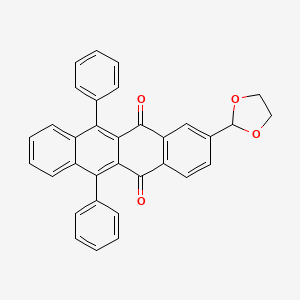
![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
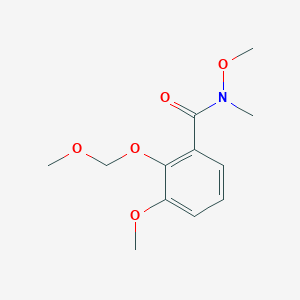
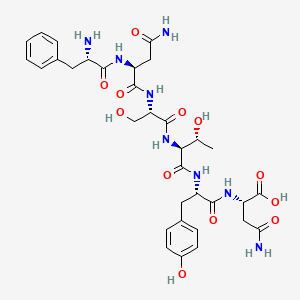
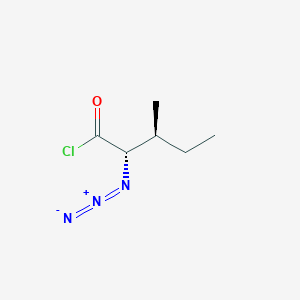
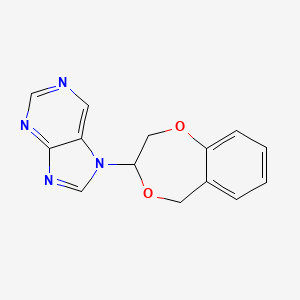
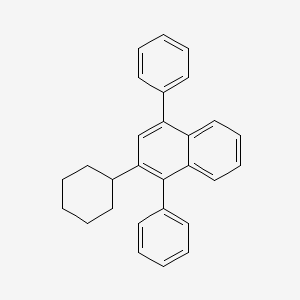
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
